3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminoethoxy group, a diazinan-1-yl group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the aminoethoxy group: This can be achieved by reacting ethylene glycol mono(2-aminoethyl) ether with appropriate reagents under controlled conditions.
Incorporation of the diazinan-1-yl group:
Attachment of the methoxyphenyl group: The final step involves coupling the methoxyphenyl group to the intermediate compound, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethoxy)ethanol: A simpler compound with similar aminoethoxy functionality.
4-(3-(2-aminoethoxy)prop-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride: Shares structural similarities with the diazinan-1-yl and aminoethoxy groups.
Uniqueness
3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23ClN4O5 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C16H22N4O5.ClH/c1-24-13-3-2-11(18-15(22)5-8-25-9-6-17)10-12(13)20-7-4-14(21)19-16(20)23;/h2-3,10H,4-9,17H2,1H3,(H,18,22)(H,19,21,23);1H |
InChI Key |
PCZDHNITUXFZLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCOCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.